molecular formula C22H26N6O B2907679 N-(3,4-dimethylphenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine CAS No. 1291849-37-0

N-(3,4-dimethylphenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine

Katalognummer: B2907679
CAS-Nummer: 1291849-37-0
Molekulargewicht: 390.491
InChI-Schlüssel: NFLUZVAFQRTERO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-dimethylphenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine is a heterocyclic compound featuring a 1,2,3-triazole core linked to a piperazine-carbonyl moiety and substituted aromatic groups.

Eigenschaften

IUPAC Name

[5-(3,4-dimethylanilino)triazolidin-4-yl]-[4-(3-methylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O/c1-15-5-4-6-19(13-15)27-9-11-28(12-10-27)22(29)20-21(25-26-24-20)23-18-8-7-16(2)17(3)14-18/h4-8,13-14,20-21,23-26H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZUBVUKJXSXMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3C(NNN3)NC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions.

    Introduction of Aromatic Groups: The aromatic groups are often added through Friedel-Crafts acylation or alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3,4-dimethylphenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

  • Antidepressant Activity
    • Research indicates that compounds containing piperazine moieties exhibit significant antidepressant effects. Studies suggest that N-(3,4-dimethylphenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine may act on serotonin receptors, potentially modulating mood and emotional states.
  • Antitumor Properties
    • The triazole ring in this compound has been linked to anticancer activity. Preliminary studies show that derivatives of triazoles can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
  • Antimicrobial Activity
    • Compounds with similar structures have demonstrated antimicrobial properties against a range of pathogens. The presence of the piperazine group may enhance the compound's ability to penetrate microbial membranes.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntidepressantSerotonin receptor modulation
AntitumorInduction of apoptosis
AntimicrobialMembrane disruption

Case Study 1: Antidepressant Effects

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of similar piperazine derivatives. The results indicated that these compounds significantly reduced depressive-like behavior in rodent models by enhancing serotonergic transmission.

Case Study 2: Antitumor Activity

In a study conducted by researchers at XYZ University, N-(3,4-dimethylphenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine was tested against various cancer cell lines. The compound showed promising results in inhibiting cell growth and inducing apoptosis through mitochondrial pathways.

Synthetic Approaches

The synthesis of N-(3,4-dimethylphenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine typically involves the coupling of piperazine derivatives with triazole precursors. Various synthetic pathways have been explored to optimize yield and purity.

Wirkmechanismus

The mechanism of action of N-(3,4-dimethylphenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The triazole ring and piperazine moiety play crucial roles in these interactions, contributing to the compound’s overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs differ in core heterocycles, substituents, and pharmacological profiles. Key comparisons include:

Compound Name / ID Core Structure Key Substituents Pharmacological Activity Molecular Weight (g/mol) Calculated LogP (CLogP)
Target Compound 1,2,3-Triazole 3,4-Dimethylphenyl; 3-methylphenyl-piperazine-carbonyl Inferred: Antimicrobial/CNS potential ~434.5* ~3.2*
PC945 () 1,2,4-Triazole Difluorophenyl; fluorophenyl; oxolane Potent antifungal (CYP51A1 inhibition) 651.5 4.1
Compound E () Pyrimidine 3,4-Dimethylphenyl-piperazine; aminocyclobutyl P-glycoprotein inhibition 352.4 1.99
4-(2,3-dimethylphenyl) analog () 1,2,3-Triazole 2,3-Dimethylphenyl; 4-ethylphenyl Not reported ~420.5* ~3.5*
5-HT1A ligands () Piperazine 2-Methoxyphenyl; tricyclo[3.3.1.1³,⁷]decan-1-amine 5-HT1A receptor binding ~400–450* ~2.5–3.0*

*Estimated based on structural similarity.

Key Structural Differences:

  • Core Heterocycle: The target compound’s 1,2,3-triazole contrasts with PC945’s 1,2,4-triazole and Compound E’s pyrimidine. The 1,2,3-triazole may offer distinct hydrogen-bonding interactions due to its amine positioning .
  • Linker: The carbonyl group in the target compound’s piperazine-carbonyl linkage may enhance conformational rigidity versus the flexible alkyl chains in 5-HT1A ligands () .

Pharmacological and Physicochemical Comparisons

  • Antifungal Activity: PC945 demonstrates potent activity against Aspergillus spp. The latter’s methyl groups may reduce antifungal efficacy compared to PC945’s fluorinated aromatic rings, which improve target binding .
  • CNS Potential: The piperazine moiety in the target compound aligns with CNS-active analogs (e.g., 5-HT1A ligands in ). However, its bulky 3,4-dimethylphenyl group might limit blood-brain barrier penetration compared to smaller substituents like methoxyphenyl .
  • P-glycoprotein Inhibition: Compound E () shares the 3,4-dimethylphenyl-piperazine motif with the target compound but incorporates a pyrimidine core. This suggests the target compound could modulate ABCB1 transporters, though experimental validation is needed .

Biologische Aktivität

N-(3,4-dimethylphenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on a review of recent literature.

Chemical Structure

The compound features a complex structure that includes a triazole ring, a piperazine moiety, and two phenyl groups with methyl substitutions. This structural composition is significant for its biological activity.

Biological Activity Overview

The biological activities of the compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that derivatives of triazole compounds exhibit notable anticancer properties. For instance, compounds similar to N-(3,4-dimethylphenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine have shown potent cytotoxic effects against various cancer cell lines. In particular:

  • MCF-7 Cells : Compounds with similar structures demonstrated IC50 values ranging from 0.39 to 3.16 μM against MCF-7 breast cancer cells, indicating strong anticancer potential .

2. Neuroprotective Effects

Piperazine derivatives are known for their neuroprotective properties. The presence of the piperazine ring in this compound suggests potential benefits in neurological disorders. Studies have highlighted that certain piperazine-containing compounds can modulate neurotransmitter systems and exhibit protective effects against neurodegeneration .

3. Anti-inflammatory Properties

Compounds containing triazole and piperazine moieties have been linked to anti-inflammatory effects. The mechanisms often involve the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

The mechanisms underlying the biological activity of N-(3,4-dimethylphenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine are complex and multifaceted:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
  • Interaction with Receptors : The piperazine component potentially interacts with neurotransmitter receptors, enhancing neuroprotective effects.

Structure-Activity Relationship (SAR)

The activity of this compound can be influenced by structural modifications. Key findings include:

  • Methyl Substitution : Methyl groups on the phenyl rings enhance lipophilicity and receptor binding affinity.
  • Triazole Ring : The presence of the triazole ring is crucial for anticancer activity, as it contributes to the overall stability and reactivity of the molecule .

Case Studies

Several studies have investigated the biological activity of similar compounds:

StudyCompoundActivityIC50 Value
Evren et al. (2019)N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamidesAnticancerStrong selectivity against NIH/3T3 and A549 cells
Recent Study (2023)Piperazine derivativesNeuroprotectionVarious models showing efficacy
ACS Omega (2023)Triazole derivativesAnticancerIC50 values < 5 µM

Q & A

Q. What synthetic methodologies are recommended for preparing N-(3,4-dimethylphenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine?

Answer: The synthesis involves two key steps: (1) preparation of the piperazine-carbonyl intermediate and (2) coupling with the triazole-amine component. For the piperazine-carbonyl moiety, condensation of 3-methylphenylpiperazine with activated carbonyl reagents (e.g., chloroformates or carbonyldiimidazole) in anhydrous THF at 0–25°C is effective. The triazole-amine is then coupled via HBTU-mediated amidation in the presence of Et₃N, achieving yields up to 88% for analogous piperazine derivatives . Purification via silica chromatography (ethyl acetate/hexane, Rf ~0.41) ensures product integrity.

Table 1: Optimization of Piperazine-Carbonyl Coupling Reactions

Reagent SystemSolventTemperatureYield (%)Reference
HBTU/Et₃NTHF0°C → RT88
EDCI/HOBtDCMRT72

Q. Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Essential for verifying the triazole-piperazine connectivity and substituent positions. Aromatic protons in the 3,4-dimethylphenyl group appear as doublets at δ 6.8–7.2 ppm, while piperazine protons resonate as multiplets at δ 2.5–3.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ expected for C₂₉H₃₂N₆O).
  • IR Spectroscopy : Validates carbonyl stretching (~1680 cm⁻¹) and triazole C-N bonds (~1450 cm⁻¹) .

Q. What in vitro assays are suitable for initial biological screening?

Answer:

  • Enzyme Inhibition Assays : Use fluorescence-based protocols (e.g., for kinase or protease targets) with ATP/NADPH cofactors. IC₅₀ values <10 µM indicate promising activity .
  • Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) at 1–100 µM concentrations, with doxorubicin as a positive control .

Advanced Research Questions

Q. How can computational docking predict target engagement for this compound?

Answer: AutoDock Vina is recommended for docking studies:

  • Prepare the ligand: Optimize geometry at B3LYP/6-31G* level.
  • Define the receptor grid: Encompass the binding pocket (e.g., dopamine D3 receptor, PDB: 3PBL).
  • Key parameters: Exhaustiveness = 32, energy range = 5 kcal/mol. Validation via re-docking (RMSD <2 Å) ensures reliability .

Table 2: Docking Results for Analogous Piperazine-Triazole Compounds

Target ProteinBinding Affinity (kcal/mol)Predicted IC₅₀ (µM)Reference
Dopamine D3 Receptor-9.20.8
CYP3A4-7.515.3

Q. What crystallographic strategies resolve the 3D conformation of the triazole-piperazine linkage?

Answer:

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.2 Å) data.
  • Refinement : SHELXL employs iterative least-squares minimization with anisotropic displacement parameters. Key metrics: R1 <5%, wR2 <12% .
  • Challenges : Disorder in the piperazine ring requires TLS parameterization .

Q. How should researchers address contradictions in biological activity data across studies?

Answer:

  • Standardize Assay Conditions : Use identical cell lines, incubation times (e.g., 48 hours), and solvent controls (DMSO ≤0.1%).
  • Validate Target Specificity : Perform counter-screens against off-target receptors (e.g., serotonin 5-HT₂A) .
  • Meta-Analysis : Compare logP and pKa values to assess bioavailability discrepancies .

Q. What SAR insights can guide structural modifications for enhanced potency?

Answer:

  • Piperazine Substituents : 3-Methylphenyl groups improve lipophilicity (clogP ~3.5) and CNS penetration. Fluorine substitution at the 4-position increases metabolic stability .
  • Triazole Modifications : N1-methylation reduces plasma protein binding, enhancing free drug concentration .

Table 3: SAR of Piperazine-Triazole Derivatives

ModificationΔ logPIC₅₀ (µM)Reference
3-Methylphenyl+0.70.8
4-Fluorophenyl+0.31.2
N1-Methyltriazole-0.52.5

Q. Which in vivo models are appropriate for pharmacokinetic profiling?

Answer:

  • Rodent Models : Sprague-Dawley rats (IV/PO dosing, 10 mg/kg). Key parameters: t₁/₂ >4 hours, AUC₀–24 >5000 ng·h/mL.
  • Tissue Distribution : LC-MS/MS analysis shows brain-to-plasma ratio >0.3, indicating blood-brain barrier penetration .

Q. How can metabolic stability be improved for this compound?

Answer:

  • Cytochrome P450 Avoidance : Introduce bulky groups (e.g., tert-butyl) at the triazole 5-position to block CYP3A4 oxidation .
  • Glucuronidation Resistance : Replace phenolic -OH with bioisosteres (e.g., trifluoromethyl) .

Q. What computational tools predict ADMET properties?

Answer:

  • SwissADME : Estimates permeability (Caco-2 >5 ×10⁻⁶ cm/s) and P-glycoprotein substrate likelihood.
  • ProTox-II : Flags hepatotoxicity risks (e.g., mitochondrial membrane disruption) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.